molecular formula C15H16O5 B12353853 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12353853
M. Wt: 276.28 g/mol
InChI Key: CUYZPDHBUWQZDW-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a hexahydrochromen ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, starting with the preparation of the core chromen structure. One common method involves the use of 3,4-dihydroxyphenylacetic acid as a starting material, which undergoes cyclization and subsequent hydroxylation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation and selective hydroxylation are often employed to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. It may also interact with enzymes and receptors, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine.

    Quercetin: A flavonoid with antioxidant properties.

    3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine.

Uniqueness

3-(3,4-Dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl groups and hexahydrochromen ring sets it apart from other similar compounds, providing unique opportunities for research and application .

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H16O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1,4-5,7,9-10,14,16-18H,2-3,6H2

InChI Key

CUYZPDHBUWQZDW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)OC=C(C2=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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